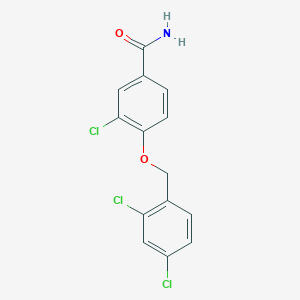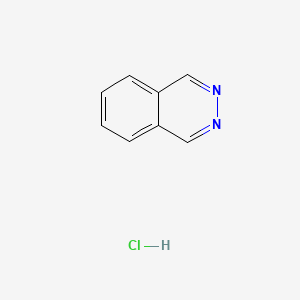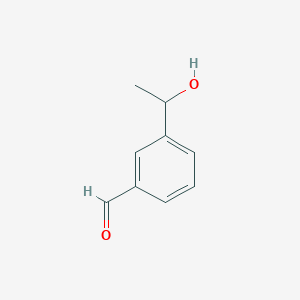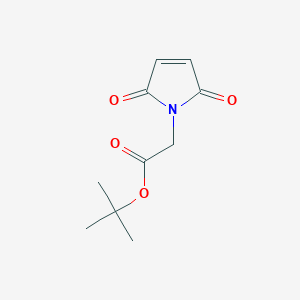
tert-Butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group attached to a pyrrole ring with two keto groups at positions 2 and 5. The presence of these functional groups makes it a versatile compound in organic synthesis and industrial applications.
Preparation Methods
The synthesis of tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate typically involves the reaction of tert-butyl acetoacetate with maleic anhydride under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate can be compared with other similar compounds, such as:
tert-Butyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: This compound has a similar structure but differs in the position of the functional groups.
tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate: This compound contains an additional carbamate group, which imparts different chemical properties and reactivity.
The uniqueness of tert-Butyl2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetate lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
tert-butyl 2-(2,5-dioxopyrrol-1-yl)acetate |
InChI |
InChI=1S/C10H13NO4/c1-10(2,3)15-9(14)6-11-7(12)4-5-8(11)13/h4-5H,6H2,1-3H3 |
InChI Key |
FYMHIQYSJCOOKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


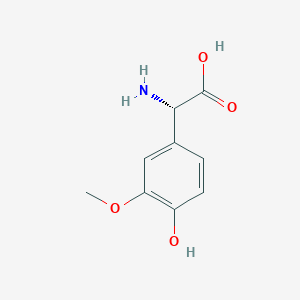

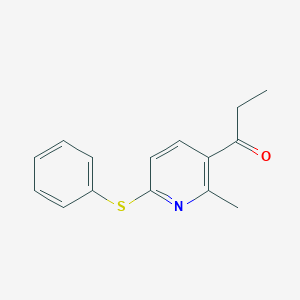
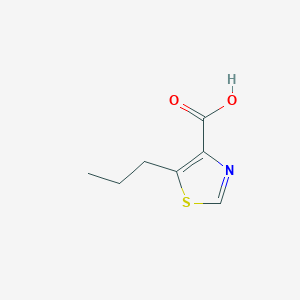

![2-Chlorofuro[2,3-b]pyridine](/img/structure/B13023168.png)
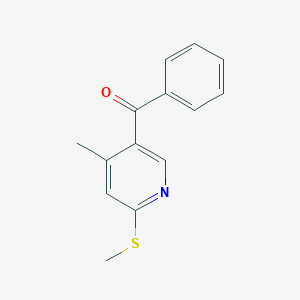
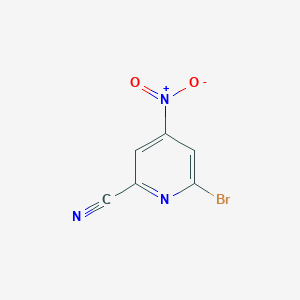
![Bicyclo[4.1.0]heptan-1-amine](/img/structure/B13023178.png)
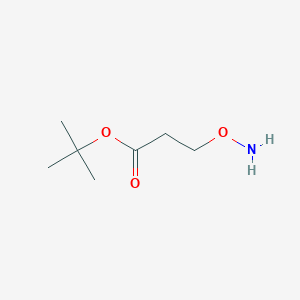
![Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13023192.png)
